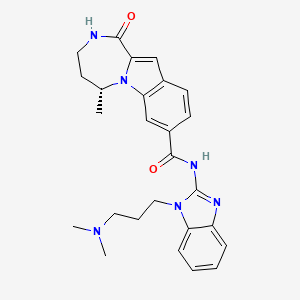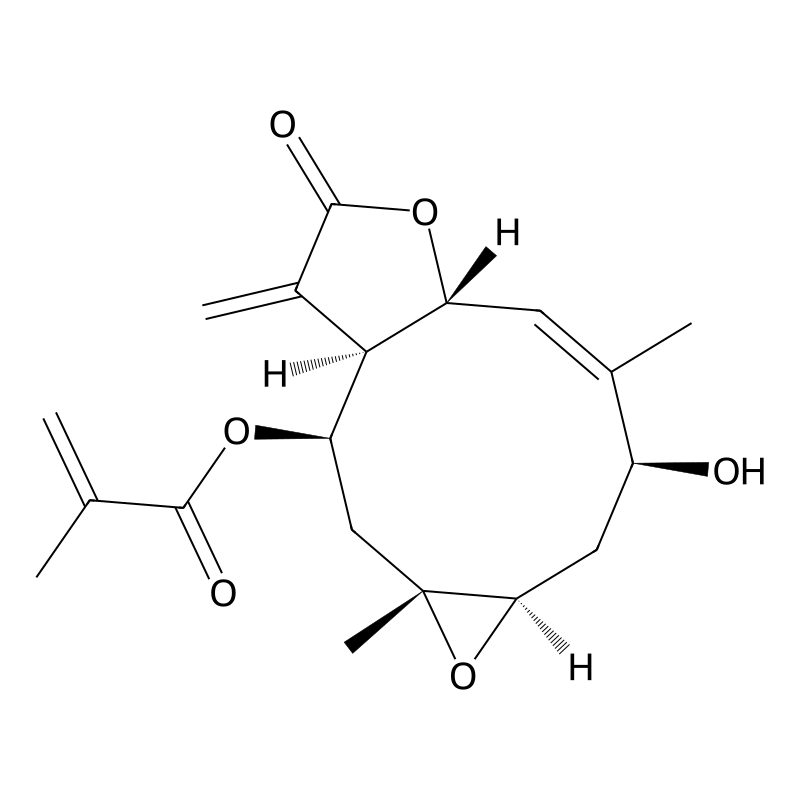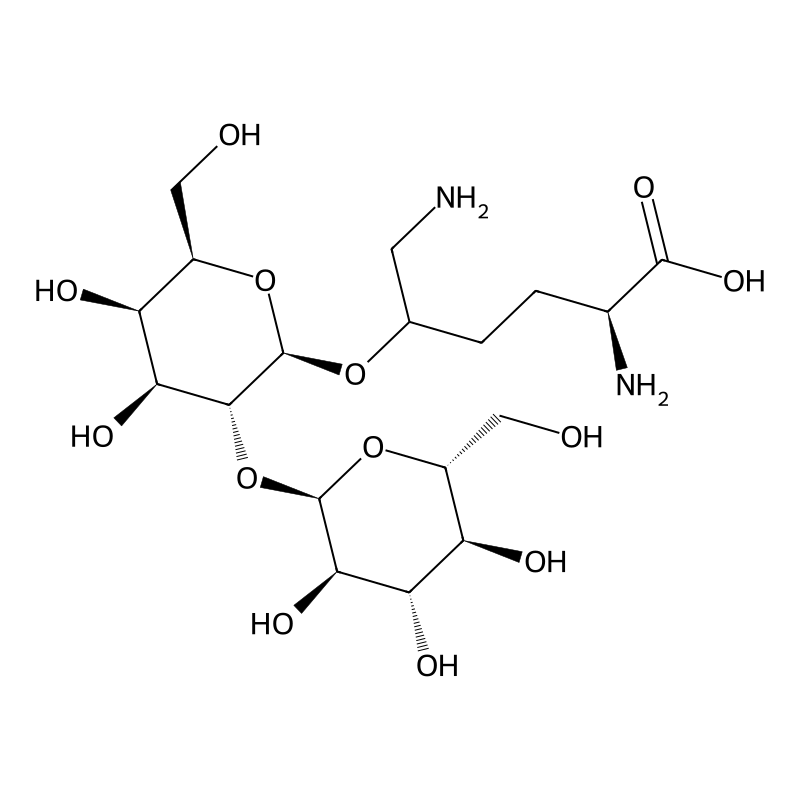(S)-(-)-Citronellic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(S)-(-)-Citronellic acid, with the molecular formula and a molecular weight of 170.25 g/mol, is a chiral compound classified as a monounsaturated fatty acid. This compound is characterized by its (S)-configuration and is recognized as a derivative of citronellal, featuring methyl groups at the 3 and 7 positions of the carbon chain. It is also known as rhodinic acid or rhodinate in various contexts .
Antimicrobial Activity
(S)-(-)-Citronellic acid exhibits antimicrobial properties against various bacteria and fungi. Studies have shown it to be effective against foodborne pathogens like E. coli and S. aureus [1]. Research also suggests its potential use as a food preservative due to its antifungal activity against spoilage fungi [2].
[1] O. Prakash et al., "Antimicrobial activities of some natural flavoring compounds against pathogenic and spoilage bacteria", Journal of Food Science and Technology, vol. 51, no. 9 (2014), pp. 2211-2218
[2] A. Guimarães et al., "Antifungal activity of citronellic acid against Aspergillus flavus and Aspergillus parasiticus", Journal of Applied Microbiology, vol. 103, no. 2 (2007), pp. 313-321
Insect Repellent Properties
(S)-(-)-Citronellic acid is a known insect repellent, similar to its precursor, citronellal. Research has demonstrated its efficacy against mosquitoes, flies, and other insects [3, 4]. This property is being explored for the development of natural insect repellents.
[3] M. J. Murray et al., "Repellency of volatile oils from Melaleuca alternifolia (Tea Tree) and Cymbopogon nardus (Citronella) against mosquitoes", Medical Entomology, vol. 37, no. 4 (2000), pp. 515-520
[4] S. K. Kim et al., "Acaricidal activity of citronellic acid against Dermanyssus gallinae (De Geer, 1778) (Acari: Dermanyssidae)", Veterinary Parasitology, vol. 130, no. 1-2 (2005), pp. 141-144
(S)-(-)-Citronellic acid exhibits various biological activities. It is recognized as a plant metabolite and has been studied for its potential anti-inflammatory properties. Additionally, it plays a role in the biosynthesis of other bioactive compounds within plants . Its unique structure may also contribute to its function in signaling pathways within plant systems.
(S)-(-)-Citronellic acid finds numerous applications across various industries:
- Fragrance Industry: It is widely used as a fragrance component in perfumes due to its pleasant scent profile.
- Food Industry: The compound may be utilized as a flavoring agent in food products.
- Pharmaceuticals: Its biological activities suggest potential applications in therapeutic formulations, particularly for anti-inflammatory purposes .
Several compounds share structural similarities with (S)-(-)-citronellic acid, including:
- Citronellol: An alcohol derived from citronella oil, known for its floral scent.
- Geraniol: A monoterpenoid alcohol that is also used in perfumes and has similar scent characteristics.
- Linalool: Another terpene alcohol that exhibits floral notes and is commonly found in many essential oils.
Comparison TableCompound Molecular Formula Unique Features (S)-(-)-Citronellic Acid C10H18O2 Monounsaturated fatty acid; anti-inflammatory potential Citronellol C10H20O Alcohol; widely used in fragrances Geraniol C10H18O Floral scent; used in cosmetics Linalool C10H18O Commonly found in essential oils; aromatic
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| (S)-(-)-Citronellic Acid | C10H18O2 | Monounsaturated fatty acid; anti-inflammatory potential |
| Citronellol | C10H20O | Alcohol; widely used in fragrances |
| Geraniol | C10H18O | Floral scent; used in cosmetics |
| Linalool | C10H18O | Commonly found in essential oils; aromatic |
(S)-(-)-Citronellic acid stands out due to its specific chiral configuration and potential biological activities, which may not be present in its counterparts. Its unique properties make it valuable in both industrial applications and research contexts.








